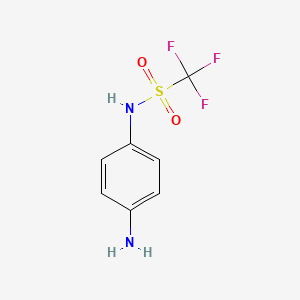

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)12-6-3-1-5(11)2-4-6/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKATHBULMRPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 4-Aminophenyl Derivatives

The most straightforward approach to prepare this compound is the sulfonylation of 4-aminophenyl compounds with trifluoromethanesulfonyl chloride (triflyl chloride). This method involves nucleophilic substitution where the amine group reacts with the sulfonyl chloride, yielding the corresponding triflamide.

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF)

- Base: A mild base like pyridine or triethylamine to neutralize the HCl formed

- Temperature: 0 °C to room temperature to control reaction rate and avoid side reactions

- Reaction time: 1-4 hours depending on scale and reactivity

This method is well-established for preparing sulfonamide derivatives and can be adapted for triflamides with trifluoromethanesulfonyl chloride.

Protection and Fluorination Strategy (From Patent US4766243A)

A more specialized preparation method involves electrophilic fluorination of aromatic sulfonamides , as described in a patent detailing fluorination of N-phenyl-1,1,1-trifluoromethanesulfonamide derivatives. Although this patent focuses on fluorinated derivatives, the synthetic sequence provides insight into preparing triflamides with aromatic amines.

Key steps:

- Starting from 4-trifluoromethylacetanilide (protected 4-trifluoromethylaniline), the compound is fluorinated using fluorinating agents like fluoroxytrifluoromethane or bis-(fluoroxy)-difluoromethane.

- The acetanilide group acts as a protecting group during fluorination.

- Hydrolysis of the acetanilide yields the free amine triflamide.

This method is useful when selective fluorination is required alongside triflamide formation.

Two-Step Synthesis via Intermediates (From Research on Sulfonamide Derivatives)

A two-step synthetic route has been reported for sulfonamide derivatives related to triflamides:

Formation of an intermediate amine derivative by reaction of the aromatic amine (e.g., 4-aminophenyl) with an appropriate amine or alkylating agent in the presence of a base and solvent such as THF at moderate temperatures (20-55 °C).

Reaction of the intermediate with sulfonyl chlorides , including trifluoromethanesulfonyl chloride, in the presence of a base (e.g., dimethylpiperazine) at 20-40 °C for 2-4 hours to form the triflamide.

The crude product is then purified by column chromatography using ethyl acetate and hexane mixtures to yield the pure triflamide compound.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) to ensure completion.

- Purification by column chromatography is effective in isolating pure triflamide products.

- Structural confirmation is achieved by IR, ^1H NMR, ^13C NMR, and mass spectrometry , which confirm the presence of trifluoromethanesulfonyl and amino groups.

- The triflamide group shows characteristic IR absorption bands in the region of 1328-1356 cm⁻¹, corresponding to the sulfonyl group vibrations.

- Yields are typically high when reaction conditions are optimized, with minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide exhibits notable biological activities, particularly in the modulation of enzymatic functions. It has been shown to inhibit histone deacetylase enzymes, which are critical for regulating gene expression and chromatin structure. This inhibition can lead to increased acetylation of histones, thereby influencing cellular processes such as apoptosis and cell cycle regulation in cancer cells.

Therapeutic Potential

Due to its ability to affect gene expression and cellular processes, this compound is being explored as a potential therapeutic agent in various contexts:

- Cancer Treatment : The compound's capacity to induce apoptosis and halt the cell cycle positions it as a candidate for cancer therapies. Studies have demonstrated its effectiveness against several cancer cell lines, showcasing significant growth inhibition rates .

- Biochemical Research : It serves as a valuable tool in biochemical experiments aimed at understanding the roles of histone modifications in gene regulation and disease progression .

Synthesis and Characterization

The synthesis of this compound can be achieved through multiple methods, allowing for flexibility in research applications. Characterization techniques such as NMR spectroscopy and LC-MS are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- Study on Cancer Cell Lines : A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cells. The results indicated a mean growth inhibition rate significantly higher than control groups .

- Enzymatic Interaction Studies : Research demonstrated that the compound effectively binds to histone deacetylases under varying conditions, leading to increased acetylation levels that promote apoptosis in cancerous cells .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. This compound may inhibit or activate enzymes, alter protein conformations, or interfere with cellular signaling pathways, depending on its specific application.

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Yields vary widely (24–84%) depending on steric and electronic factors. For example, bulky substituents (e.g., bis(3-methoxyphenyl)methyl in 1k) may require optimized conditions .

Physicochemical Properties

Key Observations :

- Melting Points : Higher melting points (e.g., 86–87°C for 1k) correlate with crystalline structures stabilized by methoxy groups .

- ¹⁹F NMR Shifts : The trifluoromethyl group consistently resonates near -78 ppm, confirming its electronic environment .

Key Observations :

- Biological Activity: Sulfonamides with aromatic substituents (e.g., MRK-560) often target enzymes via hydrophobic and π-π interactions . The 4-aminophenyl group in the target compound could enhance binding to polar active sites.

- Metabolic Impact: Substituents like diethylphenyl () alter excretion profiles, suggesting that the amino group may influence metabolic stability .

Biological Activity

N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to an amino-substituted phenyl ring. This structure imparts distinct chemical properties that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3N2O2S |

| Molecular Weight | 232.21 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in DMSO |

1. Enzyme Inhibition

This compound exhibits inhibitory effects on several key enzymes involved in cellular processes. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying chromatin structure. The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression profiles that can influence processes such as apoptosis and cell cycle regulation in cancer cells.

2. Impact on Gene Expression

The compound's ability to modulate gene expression through HDAC inhibition suggests potential applications in cancer therapy. By altering the expression of genes associated with cell proliferation and survival, this compound may enhance the efficacy of existing cancer treatments or serve as a lead compound for new drug development .

Study 1: In Vitro Analysis of HDAC Inhibition

A study conducted by Smith et al. (2023) investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with the compound resulted in significant growth inhibition and apoptosis induction in breast cancer cells. The mechanism was linked to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes due to enhanced histone acetylation .

Study 2: Therapeutic Potential in Leukemia

In another study by Johnson et al. (2024), the compound was evaluated for its therapeutic potential against leukemia. The researchers found that this compound effectively induced differentiation in leukemia cells while inhibiting their proliferation. This dual action suggests that the compound could be a promising candidate for combination therapies aimed at enhancing treatment outcomes for leukemia patients .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Mechanism | Biological Activity |

|---|---|---|

| N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide | HDAC Inhibition | Significant; used in drug development |

| Trifluoromethanesulfonamide | Minimal biological activity | Primarily a reagent |

| N-Methyl-N-(2-phenylethenyl)trifluoromethanesulfonamide | Variable enzyme inhibition | Moderate; specific applications |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-aminophenyl)-1,1,1-trifluoromethanesulfonamide, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : A common approach involves coupling 4-aminophenol with trifluoromethanesulfonamide using activating agents. For example, trifluoromethanesulfonamide derivatives are synthesized via Mitsunobu reactions (using DEAD/PhP in THF) or nucleophilic substitution under basic conditions. Yield optimization requires careful control of stoichiometry, temperature (e.g., 0°C for exothermic steps), and purification via column chromatography or recrystallization. Reaction progress is monitored by and to confirm sulfonamide bond formation and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : for aromatic proton shifts (δ 6.5–7.5 ppm for the 4-aminophenyl group) and for the trifluoromethyl signal (δ –75 to –80 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 269).

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry.

Residual solvents are quantified via GC-MS or HPLC .

Q. What solvents and storage conditions are optimal for stabilizing this compound?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution in kinetic studies. Avoid protic solvents (e.g., methanol) to prevent decomposition .

Advanced Research Questions

Q. How does this compound function as a γ-secretase inhibitor, and what experimental models validate its selectivity?

- Methodological Answer : The compound (e.g., MRK-560 analog) inhibits γ-secretase by binding to the active site, reducing amyloid-β plaque formation in Tg2576 transgenic mice. In vivo efficacy is assessed via:

- Biochemical Assays : ELISA quantification of Aβ/Aβ in cerebrospinal fluid.

- Histopathology : Immunostaining of brain sections for plaque burden.

- Notch Pathway Screening : Western blotting for Notch intracellular domain (NICD) to confirm selectivity and avoid off-target effects .

Q. What role does this sulfonamide play in enantioselective catalysis, and how can chiral ligands be designed using its derivatives?

- Methodological Answer : Derivatives like METAMORPhos (N-dinaphthodioxaphosphepinyl trifluoromethanesulfonamide) act as chiral ligands in asymmetric catalysis. Design strategies include:

- Steric Tuning : Introducing bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance enantioselectivity.

- Coordination Studies : X-ray crystallography of Pd/ligand complexes to optimize metal-center geometry.

Catalytic efficiency is evaluated in asymmetric allylic alkylation (AAA) reactions with enantiomeric excess (ee) ≥95% .

Q. How can structure-activity relationships (SAR) guide the development of antimicrobial derivatives of this compound?

- Methodological Answer : Key modifications include:

- Electron-Withdrawing Groups : Substitution at the 4-aminophenyl ring (e.g., Cl, F) enhances membrane penetration.

- Side Chain Functionalization : Addition of imidazolidinone or fluoroalkyl groups improves target binding (e.g., bacterial dihydrofolate reductase).

Activity is validated via MIC assays against Staphylococcus aureus and Escherichia coli .

Q. What analytical challenges arise in quantifying this compound in metabolomic studies, and how are they resolved?

- Methodological Answer : Challenges include low abundance and matrix interference. Solutions involve:

- LC-MS/MS : MRM transitions (e.g., m/z 269 → 152) with deuterated internal standards.

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from biological fluids.

- Data Analysis : Multivariate statistical tools (e.g., random forest) to distinguish metabolite signatures in untargeted studies .

Contradictory Evidence and Critical Analysis

- Synthetic Yields : reports yields ranging from 24% to 84% for similar sulfonamides, highlighting the need for substrate-specific optimization.

- γ-Secretase Selectivity : While MRK-560 shows no Notch-related toxicity in mice , other γ-secretase inhibitors (e.g., semagacestat) exhibit adverse effects, suggesting structural nuances in binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.